3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide
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Overview
Description
3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide is an organic compound that features a bromophenyl group attached to a furan ring, which is further connected to an isopropylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide typically involves the following steps:
Formation of the Bromophenyl Group: The bromophenyl group can be synthesized through electrophilic aromatic substitution, where a bromine atom is introduced to a phenyl ring.
Attachment to the Furan Ring: The bromophenyl group is then attached to a furan ring through a coupling reaction, such as the Mizoroki-Heck reaction.
Formation of the Isopropylpropanamide Moiety: The final step involves the formation of the isopropylpropanamide moiety, which can be achieved through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as Pd/C and hydrogen gas are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Furanones
Reduction: Phenyl derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the development of new materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 4-(4-Bromophenyl)-thiazol-2-amine
- 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles
Uniqueness
3-(5-(4-Bromophenyl)-2-furyl)-N-isopropylpropanamide is unique due to its specific combination of a bromophenyl group, a furan ring, and an isopropylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
853331-19-8 |
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Molecular Formula |
C16H18BrNO2 |
Molecular Weight |
336.22 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)furan-2-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C16H18BrNO2/c1-11(2)18-16(19)10-8-14-7-9-15(20-14)12-3-5-13(17)6-4-12/h3-7,9,11H,8,10H2,1-2H3,(H,18,19) |
InChI Key |
POOBKONWCXRICY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCC1=CC=C(O1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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